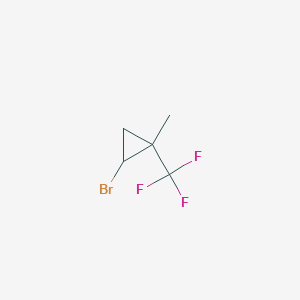

2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

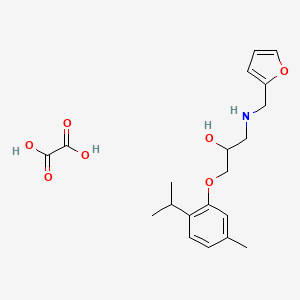

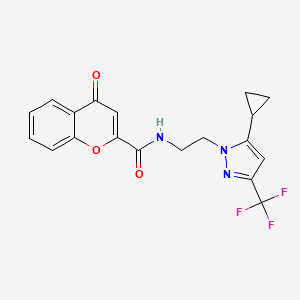

2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane is a chemical compound with the molecular formula C5H6BrF3 . It is used in pharmaceutical testing and as a reference standard for accurate results .

Molecular Structure Analysis

The molecular structure of 2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane consists of a three-membered cyclopropane ring with a bromine atom and a trifluoromethyl group attached to one carbon atom and a methyl group attached to another carbon atom . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane include its molecular weight, which is 231.01 g/mol . Other properties such as melting point, boiling point, density, and solubility can be determined experimentally or found in chemical databases .Aplicaciones Científicas De Investigación

Synthesis of Trifluoromethyl-substituted Polyfunctionalized Cyclopropane

Jiang, Zhang, and Xiong (2003) developed a method for synthesizing trifluoromethylated polyfunctionalized cyclopropanes with high stereoselectivity. This method involves reacting 2-bromo-3,3,3-trifluoropropene (BrTFP) with active methylenes, and it was applied to create (+/-)-trans-trifluoronorcoronamic acid (B. Jiang, Fangjiang Zhang, W. Xiong, 2003).

Formation of Cyclopropanes and Heterocycles

Farin˜a et al. (1987) explored the formation of cyclopropane lactones and fused heterocyclic compounds. They investigated reactions of 3-bromo-5-methoxyfuran-2(5H)-onel with stabilized carbanions, resulting in various functionalized cyclopropanes and dihydrofurans (Francisco Farin˜a, M. Maestro, M. Martín, M. L. Soria, 1987).

Source of 1,2-Dichloro-3-Methylbut-2-Enzylidene

Baird and Hussain (1989) described using 2-bromo-1, 1, 2-trichloro-3, 3-dimethylcyclopropane as a source for 1,2-dichloro-3-methylbut-2-enzylidene. Their method included reactions at various temperatures to generate different products derived from 1,2-dichloro-3-methylbut-2-en-1-ylidene (M. Baird, H. Hussain, 1989).

Synthesis and Applications of Trifluoromethyl Cyclopropane Derivatives

Kasai et al. (2012) developed a practical synthesis method for trifluoromethylated cyclopropane derivatives. They achieved this by undergoing double alkylation with active methylene compounds, leading to high yields. The cyclopropane derivative was further used for synthesizing aminothiophenes (Noritaka Kasai, Ryoko Maeda, H. Furuno, T. Hanamoto, 2012).

Propiedades

IUPAC Name |

2-bromo-1-methyl-1-(trifluoromethyl)cyclopropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrF3/c1-4(2-3(4)6)5(7,8)9/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTIGORXVZPYNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2415074.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2415079.png)

![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2415080.png)

![3-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2415085.png)

![1-(4-Methylpiperazin-1-yl)-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylethanone](/img/structure/B2415086.png)